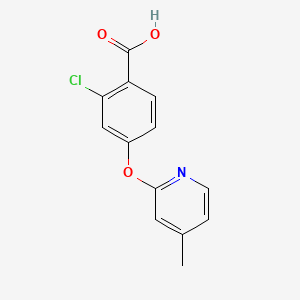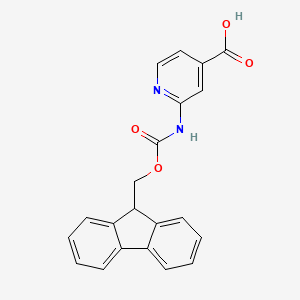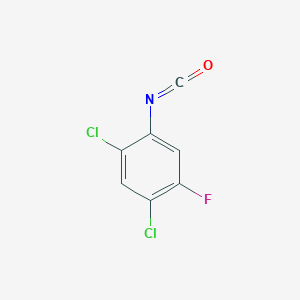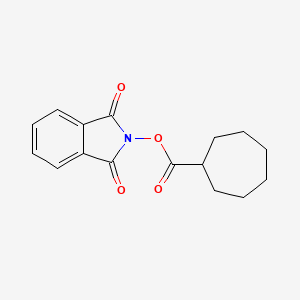
5-Fluoro-5-methylhexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-5-methylhexanoic acid: is an organic compound with the molecular formula C7H13FO2 It is a derivative of hexanoic acid, where a fluorine atom and a methyl group are substituted at the fifth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-5-methylhexanoic acid can be achieved through several methods. One common approach involves the fluorination of 5-methylhexanoic acid using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent being added to a solution of 5-methylhexanoic acid in an appropriate solvent, such as acetonitrile, at room temperature .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow fluorination processes. These methods allow for the efficient and controlled introduction of fluorine atoms into organic molecules, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-5-methylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) in acetone.
Major Products:
Oxidation: Formation of this compound ketone or carboxylic acid derivatives.
Reduction: Formation of 5-fluoro-5-methylhexanol or 5-methylhexane.
Substitution: Formation of various substituted hexanoic acid derivatives.
Scientific Research Applications
Chemistry: 5-Fluoro-5-methylhexanoic acid is used as a building block in organic synthesis. Its unique fluorine substitution makes it valuable for the synthesis of fluorinated compounds, which are important in pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, fluorinated compounds like this compound are used to study enzyme interactions and metabolic pathways. They can serve as probes to investigate the role of fluorine in biological systems .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its fluorinated nature imparts unique properties, such as increased stability and resistance to degradation .
Mechanism of Action
The mechanism of action of 5-Fluoro-5-methylhexanoic acid involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- 5-Fluoro-5-methylpentanoic acid
- 5-Fluoro-5-methylheptanoic acid
- 5-Fluoro-5-methylbutanoic acid
Comparison: Compared to its analogs, 5-Fluoro-5-methylhexanoic acid has a unique combination of fluorine and methyl substitution at the fifth carbon atom, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific fluorinated compounds .
Properties
Molecular Formula |
C7H13FO2 |
|---|---|
Molecular Weight |
148.18 g/mol |
IUPAC Name |
5-fluoro-5-methylhexanoic acid |
InChI |
InChI=1S/C7H13FO2/c1-7(2,8)5-3-4-6(9)10/h3-5H2,1-2H3,(H,9,10) |
InChI Key |
ZPBGLBAPFHKDRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCC(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-(4-Bromophenyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B13579525.png)



![7-bromo-2-methyl-1H-imidazo[4,5-c]pyridinehydrochloride](/img/structure/B13579549.png)



![[4-(Difluoromethyl)-3-fluorophenyl]methanesulfonylchloride](/img/structure/B13579575.png)



